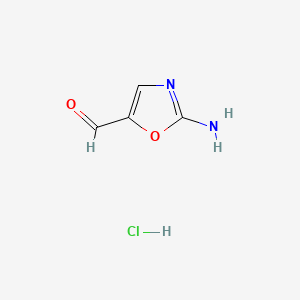
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid is an organic compound that belongs to the class of organonitrogen compounds It contains a bromopyridine moiety attached to an oxane ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxane ring and subsequent carboxylation. One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and ring closure to form the desired oxane structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution can result in a wide range of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Wirkmechanismus
The mechanism of action of 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The oxane ring and carboxylic acid group can further influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Bromopyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-(5-Bromopyridin-2-yl)oxane-4-amine: Contains an amine group instead of a carboxylic acid group.
4-(5-Bromopyridin-2-yl)oxane-4-hydroxyl: Features a hydroxyl group in place of the carboxylic acid group.
Uniqueness
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group allows for additional interactions and modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H12BrNO3 |
|---|---|
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
4-(5-bromopyridin-2-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15) |
InChI-Schlüssel |
LTOCNKYXCZJKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=NC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




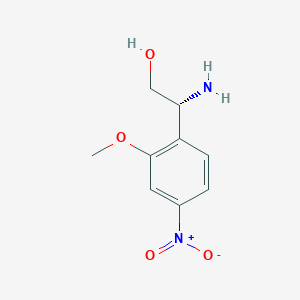


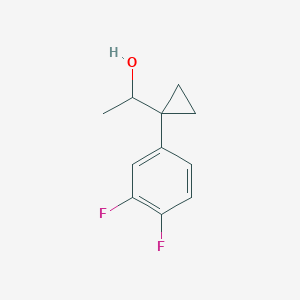
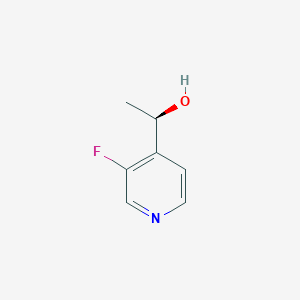


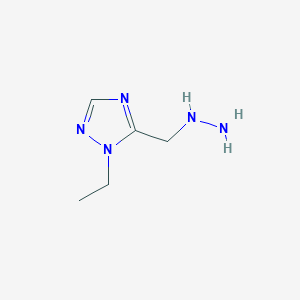
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)


